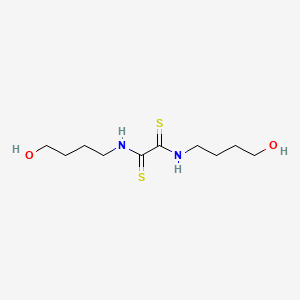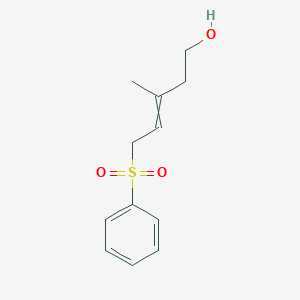![molecular formula C8H10N2O5 B15162137 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol CAS No. 159216-68-9](/img/structure/B15162137.png)
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol is a chemical compound with the molecular formula C8H10N2O5 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol typically involves the nitration of a precursor compound followed by a series of reduction and substitution reactions. One common method involves the nitration of 4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-[(1R)-2-Amino-1-hydroxyethyl]-3-nitrobenzene-1,2-diol: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
159216-68-9 |
|---|---|
Fórmula molecular |
C8H10N2O5 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
4-[(1R)-2-amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C8H10N2O5/c9-3-8(13)4-1-6(11)7(12)2-5(4)10(14)15/h1-2,8,11-13H,3,9H2/t8-/m0/s1 |
Clave InChI |
PUHLVDZPLRDOBQ-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[C@H](CN)O |
SMILES canónico |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)

![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)

![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)



![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
